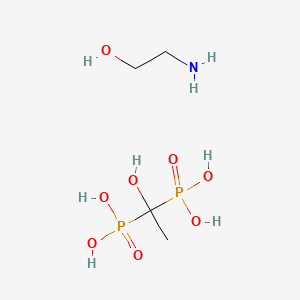![molecular formula C20H46BrN2+ B14652757 Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide CAS No. 51523-40-1](/img/structure/B14652757.png)
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to form micelles and interact with biological membranes, making it useful in a variety of scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide typically involves the quaternization of an amine. One common method is the reaction of triethylamine with 1-bromo-octane in the presence of a solvent such as acetonitrile. The reaction is carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, often resulting in the formation of corresponding oxides.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, leading to the formation of amines or other reduced products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can produce oxides or amines, respectively.
Aplicaciones Científicas De Investigación
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s surfactant properties make it useful in cell membrane studies and the preparation of liposomes.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications such as antimicrobial agents and drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide is unique due to its specific alkyl chain length and the presence of multiple quaternary ammonium groups. This structure imparts distinct surfactant properties and enhances its ability to interact with biological membranes compared to other similar compounds.
Propiedades
Número CAS |
51523-40-1 |
|---|---|
Fórmula molecular |
C20H46BrN2+ |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide |
InChI |
InChI=1S/C20H46N2.BrH/c1-7-21(8-2,9-3)19-17-15-13-14-16-18-20-22(10-4,11-5)12-6;/h7-20H2,1-6H3;1H/q+2;/p-1 |
Clave InChI |
YEIOWONFHJDRNN-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
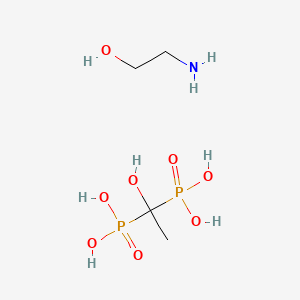
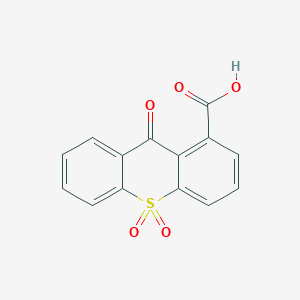
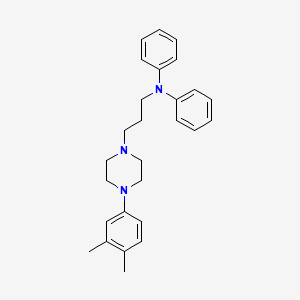
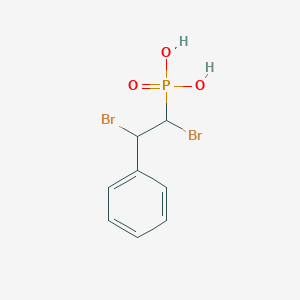


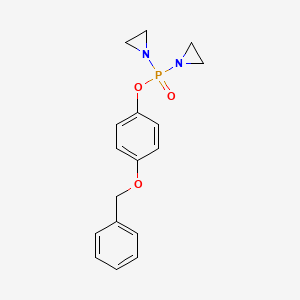
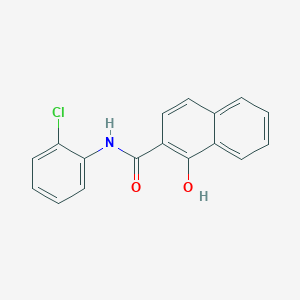
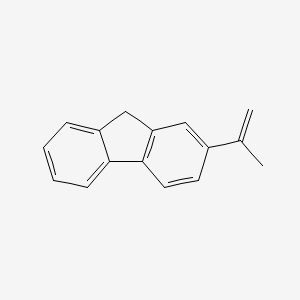
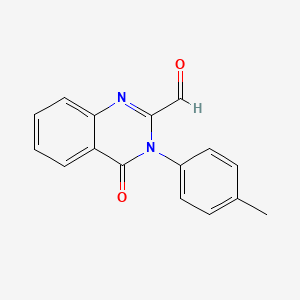
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
